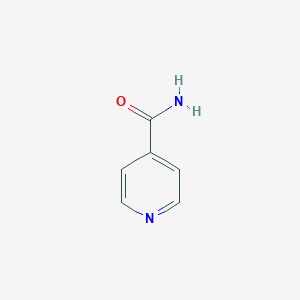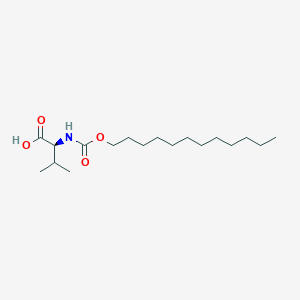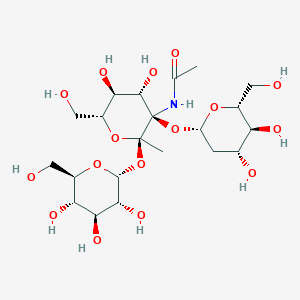
异烟酰胺
概述
描述
Isonicotinamide (INM) is an important organic chemical compound that is used in a wide range of applications. It is a derivative of nicotinamide, which is commonly known as vitamin B3. INM is widely used in the synthesis of pharmaceuticals, cosmetics, and other products. It is also used as a precursor in many laboratory experiments and has been studied extensively for its biochemical and physiological effects.
科学研究应用
抗真菌活性
异烟酰胺衍生物已被合成,以研究其潜在的抗真菌特性。 一项研究详细介绍了这些衍生物的快速微波诱导合成,突出了其在对抗真菌感染中的应用 .
药物应用中的生物合成
该化合物在药物中起着重要作用,目前正在探索生物合成方法以提高生产效率。 这种方法因其在医学和材料科学方面的优势而受到青睐 .
材料科学:共晶到聚合物形成
在材料科学中,异烟酰胺基化合物被用于从共晶形成到聚合物开发。 它们影响着不同结构的排列,并指导着二维和三维超分子组装体的形成,这对新材料的设计至关重要 .
作用机制
Target of Action
Isonicotinamide, an isomer of nicotinamide , is known to interact with several targets. It has been found to interact with ADP-ribosyl cyclase 2 and Exotoxin A . These targets play a significant role in various biological processes, including cellular metabolism and bacterial virulence .
Mode of Action
It’s known that it forms hydrogen bonds with its targets, leading to changes in their function . For instance, it forms a C=O…H-N hydrogen bond with the N-H groups in isonicotinamide .
Biochemical Pathways
Isonicotinamide is involved in multiple biochemical pathways. All components of vitamin B3, including isonicotinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD) , its reduced form NADH , its phosphate parent NADP , and the reduced form NADPH . These molecules play a crucial role in various metabolic processes.
Pharmacokinetics
The pharmacokinetics of isonicotinamide are influenced by its solid-state characteristics . The formation of cocrystals with other compounds can improve the solubility and bioavailability of isonicotinamide . This can lead to enhanced absorption, distribution, metabolism, and excretion (ADME) properties, thereby improving its bioavailability .
Result of Action
The molecular and cellular effects of isonicotinamide’s action are diverse. It has been found to extend the lifespan of yeast cells by perturbing nucleotide metabolism . Additionally, it’s known to interact with various targets, leading to changes in their function .
Action Environment
The action of isonicotinamide can be influenced by environmental factors. For instance, specific solvents can lead to specific polymorphic forms of isonicotinamide . The hydrogen bonding in solution kinetically drives the nucleation towards a specific form . This suggests that the environment can significantly influence the action, efficacy, and stability of isonicotinamide.
安全和危害
生化分析
Biochemical Properties
Isonicotinamide is involved in biochemical reactions that perturb nucleotide pools . It interacts with enzymes and other biomolecules, affecting metabolic pathways converging on one-carbon metabolism and contributing to nucleotide biosynthesis .
Cellular Effects
Isonicotinamide has been shown to extend the chronological lifespan of yeast by diminishing nucleotides . It influences cell function by perturbing nucleotide metabolism . This perturbation affects cell growth and is synergistic with mycophenolic acid (MPA), which extends lifespan by reducing guanine nucleotide pools .
Molecular Mechanism
The molecular mechanism of isonicotinamide involves its effect on nucleotide metabolism . It reduces nucleotides, including cAMP, at specific time points post-inoculation . This suggests that isonicotinamide exerts its effects at the molecular level by interacting with biomolecules and influencing changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isonicotinamide change over time . It has been observed that specific solvents lead to specific polymorphic forms of isonicotinamide . The hydrogen bonding in solution kinetically drives the nucleation towards a specific form .
Dosage Effects in Animal Models
While specific studies on the dosage effects of isonicotinamide in animal models are limited, it’s worth noting that related compounds have shown varying effects at different dosages .
Metabolic Pathways
Isonicotinamide is involved in metabolic pathways that converge on one-carbon metabolism and contribute to nucleotide biosynthesis . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
Related compounds, such as sirtuins, have been found in various subcellular locations, including the nucleus, cytoplasm, and mitochondria
属性
IUPAC Name |
pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQXVTODMYMSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020756 | |
| Record name | Isonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Acros Organics MSDS] | |
| Record name | Isonicotinamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21059 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00042 [mmHg] | |
| Record name | Isonicotinamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21059 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1453-82-3 | |
| Record name | Isonicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isonicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isonicotinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridinecarboxamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isonicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISONIACINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H3BH6YX9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)



![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)


